molecular formula C19H18NO4+ B150084 Demethyleneberberine CAS No. 25459-91-0

Demethyleneberberine

Cat. No.: B150084
CAS No.: 25459-91-0
M. Wt: 324.3 g/mol
InChI Key: HVTCKKMWZDDWOY-UHFFFAOYSA-O
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Description

Demethyleneberberine is a metabolite of berberine, a well-known alkaloid found in various plants such as Berberis. This compound has garnered attention due to its enhanced ability to cross the blood-brain barrier compared to berberine. This compound exhibits significant anti-inflammatory, antioxidant, and mitochondrial targeting properties, making it a potential therapeutic agent for various neurodegenerative disorders .

Mechanism of Action

Target of Action

Demethyleneberberine (DMB) is a metabolite of berberine that has better blood-brain barrier crossing capacity . It possesses anti-inflammatory, anti-oxidant, and mitochondrial targeting properties .

Mode of Action

DMB interacts with its targets to exert anti-inflammatory and antioxidant effects . It also targets mitochondria, which play a crucial role in energy production and cellular homeostasis . The exact molecular mechanism of DMB’s action on neurodegenerative disorders is still under investigation .

Biochemical Pathways

DMB is known to attenuate different pathways, such as NF-κB, MAPK, and AMPK signaling . These pathways are involved in inflammation, stress response, and energy metabolism, respectively. By modulating these pathways, DMB can potentially influence the progression of neurodegenerative disorders .

Pharmacokinetics

After intragastric administration of DMB in rats and mice, the plasma concentration of DMB reached its peak within 5 minutes . Its bioavailability was comparable, ranging from 4.47% to 5.94%, which is higher than that of berberine . The total excretion of DMB in the urine, feces, and bile was between 7.28% and 9.77% .

Result of Action

DMB has been shown to alleviate pulmonary fibrosis by disrupting USP11 deubiquitinating GREM1 . It also inhibits cell migration by suppressing epithelial-mesenchymal transition (EMT) and triggers cell cycle arrest by down-regulating the expression of cell cycle-related genes in NSCLC cells .

Action Environment

The action, efficacy, and stability of DMB can be influenced by various environmental factors. For instance, the gut microbiota can metabolize berberine to active metabolites, including DMB . Moreover, DMB’s ability to cross the blood-brain barrier suggests that it can act in the central nervous system, which is a unique environment with its own set of influencing factors .

Biochemical Analysis

Biochemical Properties

Demethyleneberberine interacts with various enzymes, proteins, and other biomolecules. It has been reported to possess anti-inflammatory and antioxidant properties, and it targets mitochondria . The specific enzymes, proteins, and biomolecules it interacts with are not fully explored yet .

Cellular Effects

This compound has shown potential in alleviating inflammatory bowel disease in mice by regulating NF-κB signaling and T-helper cell homeostasis . It also inhibits cell migration and triggers cell cycle arrest in non-small cell lung cancer (NSCLC) cells .

Molecular Mechanism

It is known to possess anti-inflammatory, anti-oxidant, and mitochondrial targeting properties . It has been suggested that it may exert its effects by attenuating different pathways, such as NF-κB, MAPK, and AMPK signaling .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully explored. It has been reported that this compound can alleviate mice colitis and inhibit inflammatory responses .

Dosage Effects in Animal Models

In animal models, this compound has been administered orally at doses of 150 and 300 mg/kg to study its effects on inflammatory bowel disease . The specific effects at different dosages are not fully documented.

Metabolic Pathways

This compound is one of the main metabolites of berberine in animals and humans . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not fully explored yet .

Transport and Distribution

After intragastric administration of this compound in rats and mice, the plasma concentration of this compound reached its peak within 5 min . The specific transporters or binding proteins that it interacts with are not fully documented.

Subcellular Localization

It has been reported that this compound can cross the blood-brain barrier, suggesting that it may be able to reach various compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethyleneberberine can be synthesized through the demethylation of berberine. This process typically involves the use of specific reagents and conditions to remove the methyl groups from berberine, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often extracted from the Chinese herbal drug Cortex Phellodendri. This plant material is processed to isolate the active components, including this compound .

Chemical Reactions Analysis

Types of Reactions: Demethyleneberberine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its superior ability to cross the blood-brain barrier and its potent anti-inflammatory and antioxidant properties. These characteristics make it a promising candidate for treating neurodegenerative disorders .

Properties

IUPAC Name

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTCKKMWZDDWOY-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180132
Record name Demethyleneberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25459-91-0
Record name Demethyleneberberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethyleneberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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